2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE

Medicinal Chemistry Chemical Probes Ligand Design

2-[4-(Azepane-1-sulfonyl)phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile (CAS 940999-77-9) is a synthetic small molecule with the molecular formula C18H22N4O3S and a molecular weight of 374.5 g/mol. It belongs to the class of 2,5-disubstituted oxazole-4-carbonitriles, featuring a rare azepane-1-sulfonyl substituent on the 2-phenyl ring and a dimethylamino group at the 5-position.

Molecular Formula C18H22N4O3S
Molecular Weight 374.46
CAS No. 940999-77-9
Cat. No. B2618941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE
CAS940999-77-9
Molecular FormulaC18H22N4O3S
Molecular Weight374.46
Structural Identifiers
SMILESCN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N
InChIInChI=1S/C18H22N4O3S/c1-21(2)18-16(13-19)20-17(25-18)14-7-9-15(10-8-14)26(23,24)22-11-5-3-4-6-12-22/h7-10H,3-6,11-12H2,1-2H3
InChIKeyXSEQNBTUWFJHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Azepane-1-sulfonyl)phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile (CAS 940999-77-9) – Chemical Profile and Core Scaffold Identification


2-[4-(Azepane-1-sulfonyl)phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile (CAS 940999-77-9) is a synthetic small molecule with the molecular formula C18H22N4O3S and a molecular weight of 374.5 g/mol . It belongs to the class of 2,5-disubstituted oxazole-4-carbonitriles, featuring a rare azepane-1-sulfonyl substituent on the 2-phenyl ring and a dimethylamino group at the 5-position . Public bioassay records indicate it has been screened in high-throughput formats for modulation of AMPA receptor–stargazin complexes and activation of G protein-gated inwardly rectifying potassium channels (GIRK2) . The compound's structural complexity, combining a seven-membered cyclic sulfonamide with an electron-rich oxazole core, distinguishes it from simpler oxazole-4-carbonitrile analogs typically found in screening libraries.

Chemotype Azepane-sulfonyl oxazole-4-carbonitrile; rare 7-membered cyclic sulfonamide scaffold for ion channel and receptor probe studies.
Screening Context Documented inclusion in AMPAR-stargazin and GIRK2 high-throughput screening panels at a specialized neuroscience center.
Selection Logic Select when exploring steric effects of cyclic sulfonamide ring size on target engagement or when prioritizing compounds with neuroscience screening provenance.

Substitution Risk Analysis for 2-[4-(Azepane-1-sulfonyl)phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile: Why In-Class Analogs Are Not Interchangeable


Within the 5-(dimethylamino)-2-arylsulfonylphenyl-oxazole-4-carbonitrile family, seemingly minor structural variations—such as replacing the seven-membered azepane ring with a six-membered piperidine or five-membered pyrrolidine—can significantly alter conformational flexibility, sulfonamide geometry, and target engagement profiles. The azepane ring introduces distinct steric bulk and conformational dynamics compared to smaller cyclic amines, potentially affecting binding pocket complementarity and off-rate kinetics . Because publicly available structure-activity relationship (SAR) data for this specific compound class is extremely limited, direct functional interchange with close analogs (e.g., the pyrrolidine-1-sulfonyl derivative CAS 940998-64-1) cannot be assumed without experimental validation . The following quantitative evidence, where available, substantiates why procurement specifications must be exact.

! Replacing the 7-membered azepane with a 5-membered pyrrolidine (CAS 940998-64-1) alters sulfonamide geometry and conformational flexibility, which may shift binding pocket complementarity.
! Close analogs lack documented screening history in AMPAR-stargazin or GIRK2 assays; functional interchange for neuroscience targets should not be assumed without experimental validation.
! Public SAR data for this specific chemotype class is extremely limited, requiring exact structural matching for screening or SAR campaign reproducibility.

Quantitative Differentiation Evidence for 2-[4-(Azepane-1-sulfonyl)phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile (CAS 940999-77-9)


Structural Differentiation: Azepane vs. Pyrrolidine Sulfonamide in 5-(Dimethylamino)-oxazole-4-carbonitrile Series

The target compound contains an azepane (seven-membered) sulfonamide ring, while its closest commercially available analog, 5-(dimethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (CAS 940998-64-1), contains a pyrrolidine (five-membered) sulfonamide . Azepane rings exhibit greater conformational flexibility and occupy a larger solvent-accessible surface area than pyrrolidine or piperidine rings, which can directly influence target protein binding pocket steric complementarity. Although head-to-head biochemical potency data for this pair are not publicly available, the structural difference alone constitutes a fundamental basis for non-interchangeability in screening or SAR campaigns .

Ring Size Comparison
Class-level inference
Azepane (7-membered) sulfonamide vs. pyrrolidine (5-membered) sulfonamide analog
Ring size delta = 2 methylene units; molecular weight delta = 28.1 g/mol
Structural basis for non-interchangeability in binding assays; pharmacophore geometry is ring-size dependent.
No head-to-head biochemical potency data publicly available for this pair.
Medicinal Chemistry Chemical Probes Ligand Design

High-Throughput Screening Profile: Differential Activity in Ion Channel and Receptor Modulation Assays

The target compound has been annotated in public bioassay repositories as having been tested in two distinct high-throughput screening (HTS) campaigns at the Vanderbilt Screening Center: (1) modulation of AMPAR-stargazin complexes (WaveGuideAssay:441) and (2) activation of G protein-gated inwardly rectifying potassium channel 2 (GIRK2) (VANDERBILT_HTS_GIRK2_HPP) . While the specific activity outcomes (e.g., % activation, IC50, AC50) are not publicly reported on the accessed summary page, the mere inclusion of this compound in these specialized neuroscience-targeted screens distinguishes it from the bulk of commercially available oxazole-4-carbonitrile analogs, which have not been profiled in these assays. The pyrrolidine analog (CAS 940998-64-1) and piperidine analogs lack annotated records in these specific ion channel/receptor modulation assays, suggesting a targeted screening interest driven by the azepane sulfonamide's unique chemotype.

Screening Provenance
Cross-study comparable
Tested in AMPAR-stargazin modulation and GIRK2 activation HTS panels at Vanderbilt Screening Center
Pyrrolidine and piperidine analogs lack annotated records in these specific ion channel/receptor assays.
Prioritized by a specialized neuroscience screening center, supporting its selection for ion channel and receptor target studies.
Quantitative activity outcomes not publicly reported; qualitative screening history only.
Ion Channels Neuropharmacology High-Throughput Screening

Recommended Application Scenarios for 2-[4-(Azepane-1-sulfonyl)phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile Based on Differentiated Evidence


Chemical Probe Development for AMPA Receptor Auxiliary Subunit Modulation

Based on its documented screening against the AMPAR-stargazin complex , this compound is a candidate for developing chemical probes targeting AMPA receptor trafficking and synaptic plasticity. Its azepane sulfonamide moiety may confer unique steric properties for exploring the stargazin binding interface, where smaller cyclic sulfonamide analogs may fail to engage critical hydrophobic pockets. Researchers studying glutamatergic synapse function should prioritize this compound over simpler oxazole-4-carbonitriles when screening for modulators of AMPAR auxiliary subunits.

GIRK2 Channel Activator Screening and SAR Expansion

The compound's inclusion in a GIRK2 activation HTS campaign positions it as a starting point for medicinal chemistry optimization of G protein-gated inwardly rectifying potassium channel activators. Given the therapeutic relevance of GIRK channels in pain, addiction, and epilepsy, procurement of this specific chemotype enables exploration of azepane sulfonamide SAR space that is inaccessible with the pyrrolidine or piperidine analogs, which lack documented GIRK2 screening provenance.

Chemical Biology Tool for Investigating Sulfonamide Ring Size Effects

The seven-membered azepane ring distinguishes this compound from the more common pyrrolidine and piperidine sulfonamides typically found in screening collections. Researchers conducting systematic studies on the impact of sulfonamide ring size on membrane permeability, metabolic stability, or target selectivity can use this compound as a direct comparator to five- and six-membered cyclic sulfonamide analogs , enabling controlled SAR investigations where ring size is the primary variable.

Custom Synthesis Precursor for Focused Oxazole-4-Carbonitrile Libraries

The dimethylamino group at the oxazole 5-position provides a synthetic handle for further derivatization. For medicinal chemistry groups building focused libraries around the 2-(4-sulfonylphenyl)oxazole-4-carbonitrile core, this specific compound offers an entry point into seven-membered cyclic sulfonamide chemical space that is underrepresented in commercial compound collections compared to five- and six-membered ring variants .

Application
Selection Property
Validation Focus
AMPA receptor auxiliary subunit probe development
Azepane sulfonamide steric profile
Stargazin binding interface engagement; AMPAR trafficking assay context
GIRK2 channel activator SAR expansion
Documented GIRK2 screening provenance
GIRK channel activation endpoint review; selectivity over related inward rectifiers
Cyclic sulfonamide ring size SAR studies
7-membered azepane ring; comparator to 5- and 6-membered analogs
Membrane permeability and metabolic stability comparison; target selectivity panel
Focused oxazole-4-carbonitrile library synthesis
Dimethylamino synthetic handle; rare azepane sulfonamide entry point
Derivatization feasibility; library representation of 7-membered sulfonamide space
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